![molecular formula C19H26N2O5 B2459794 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 899734-14-6](/img/structure/B2459794.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide, also known as DNQX, is a chemical compound that has been widely used in scientific research for its ability to block excitatory neurotransmission in the brain. DNQX is a non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
Synthesis: Researchers have developed various methods to synthesize 1,6-dioxaspiro[4.4]nonane and its derivatives. One approach involves the condensation of lactones of γ-hydroxy carboxylic acids, followed by conversion to the sodium salt of a spiroketal acid and subsequent decarboxylation. Other methods utilize aliphatic y,y’-dihydroxy ketones as starting materials .
Chemical Properties: These compounds display a broad spectrum of biological activity. Natural spiroketals have been found to exhibit antibiotic, anti-anaphylactic, anti-inflammatory, and antispasmodic properties. Additionally, they serve as catalysts in polymer manufacturing, attractants for bark beetles, and accelerators in solid rocket fuel combustion processes .
Synthetic Approaches
Researchers have explored efficient synthetic routes to access 1,6-dioxaspiro[4.4]nonane derivatives. Notably, a furan oxidative spirocyclization has been employed as a key step, along with other reactions such as Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .
properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-16-7-3-2-6-14(16)8-11-20-17(22)18(23)21-12-15-13-25-19(26-15)9-4-5-10-19/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSABQFIKLVVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide |
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